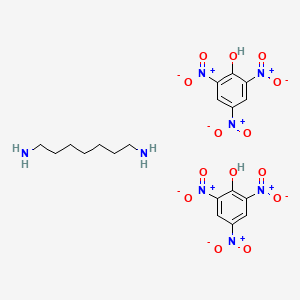
2,4,6-Trinitrophenol--heptane-1,7-diamine (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is a chemical compound formed by the combination of 2,4,6-trinitrophenol and heptane-1,7-diamine in a 2:1 molar ratio. 2,4,6-Trinitrophenol, commonly known as picric acid, is a polynitrated aromatic acid known for its explosive properties and its use in various industrial applications. Heptane-1,7-diamine is an aliphatic diamine that serves as a building block in the synthesis of polymers and other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the reaction of 2,4,6-trinitrophenol with heptane-1,7-diamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form various oxidation products.
Reduction: The nitro groups can also be reduced to amino groups under specific conditions.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Oxidation of 2,4,6-trinitrophenol can lead to the formation of picric acid derivatives.
Reduction: Reduction can yield amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substitution reactions can produce various substituted aromatic compounds.
科学的研究の応用
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, explosives, and dyes.
作用機序
The mechanism of action of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the interaction of its functional groups with specific molecular targets. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and cell damage. The diamine component can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential inhibition of enzymatic activity.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Heptane-1,6-diamine: An aliphatic diamine similar to heptane-1,7-diamine, used in polymer synthesis.
Uniqueness
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is unique due to its combination of a polynitrated aromatic acid and an aliphatic diamine, resulting in a compound with distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
80056-67-3 |
|---|---|
分子式 |
C19H24N8O14 |
分子量 |
588.4 g/mol |
IUPAC名 |
heptane-1,7-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H18N2.2C6H3N3O7/c8-6-4-2-1-3-5-7-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H2;2*1-2,10H |
InChIキー |
VDZPJATYSNUZIC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


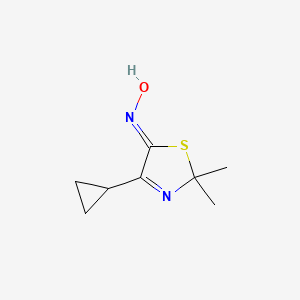

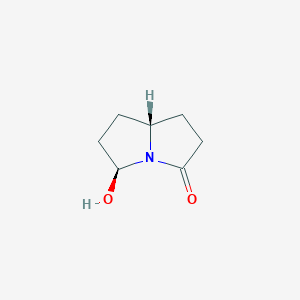
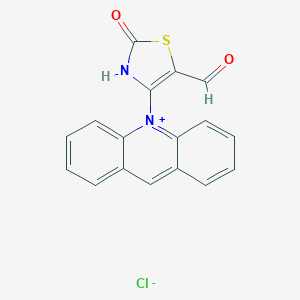
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
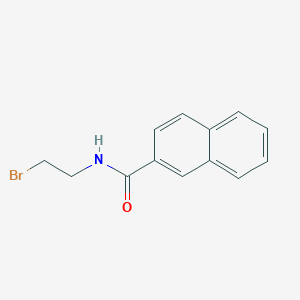
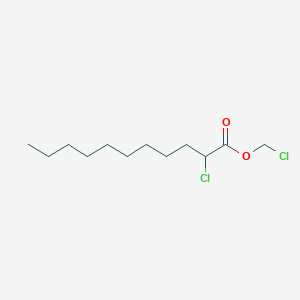

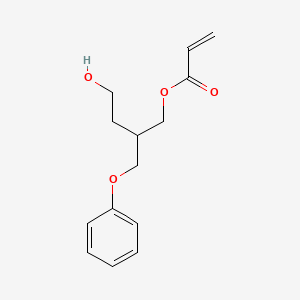
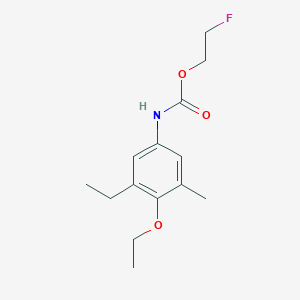
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
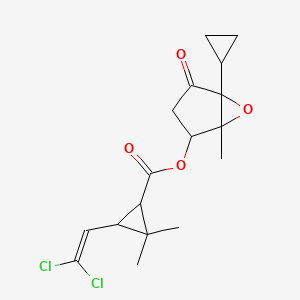
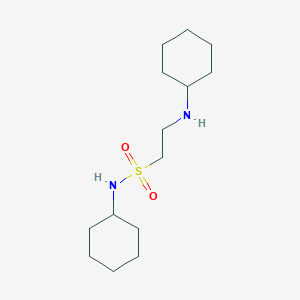
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
